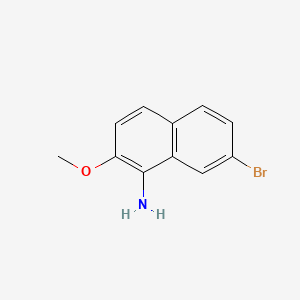

7-Bromo-2-methoxynaphthalen-1-amine

Description

7-Bromo-2-methoxynaphthalen-1-amine is a naphthalene derivative featuring a bromine atom at position 7, a methoxy group at position 2, and an amine group at position 1. The substitution pattern on the naphthalene ring influences its electronic properties, solubility, and reactivity, making structural analogs valuable for comparative studies.

Properties

Molecular Formula |

C11H10BrNO |

|---|---|

Molecular Weight |

252.11 g/mol |

IUPAC Name |

7-bromo-2-methoxynaphthalen-1-amine |

InChI |

InChI=1S/C11H10BrNO/c1-14-10-5-3-7-2-4-8(12)6-9(7)11(10)13/h2-6H,13H2,1H3 |

InChI Key |

SEMBYYZGCLUAOW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=CC(=C2)Br)C=C1)N |

Origin of Product |

United States |

Preparation Methods

Regioselective Bromination of 2-Methoxynaphthalene

The bromination of 2-methoxynaphthalene serves as a foundational step in synthesizing halogenated intermediates. In one approach, bromine reacts with 2-methoxynaphthalene in acetic acid at 30–50°C, yielding 1,6-dibromo-2-methoxynaphthalene. This dihalogenated product forms due to the methoxy group’s ortho/para-directing effects, which favor bromination at positions 1 and 6. Subsequent dehalogenation using metallic iron selectively removes the bromine at position 1, producing 6-bromo-2-methoxynaphthalene in yields exceeding 70%. While this method efficiently generates monosubstituted bromonaphthalenes, achieving bromination at position 7 remains challenging due to electronic and steric factors.

Alternative Bromination Techniques

Recent advances employ transition metal catalysts to enhance regioselectivity. For instance, palladium-mediated C–H activation has shown promise in directing bromine to less accessible positions. However, the strong electron-donating methoxy group complicates such approaches, often necessitating protective strategies. Temporary sulfonation at position 8, for example, blocks undesired substitution, enabling bromine insertion at position 7 with subsequent desulfonation.

Nitration and Reduction Pathways

Directed Nitration Using Nitrocyclohexadienones

The introduction of an amine group at position 1 typically involves nitration followed by reduction. Perhalogenated nitrocyclohexadienones, such as 2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one, enable mild mono-nitration of activated aromatic systems. When applied to 7-bromo-2-methoxynaphthalene, this reagent facilitates nitration at position 1, adjacent to the methoxy group, with minimal byproduct formation. The reaction proceeds via a radical mechanism, avoiding over-nitration and preserving the bromine substituent.

Catalytic Hydrogenation of Nitro Intermediates

Post-nitration, catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitro group to an amine. This step demands careful control to prevent dehalogenation, as bromine substituents are susceptible to reductive cleavage under harsh conditions. Employing ammonium formate as a hydrogen donor in methanol at 25°C achieves selective reduction with >90% retention of the bromine moiety.

Directed Ortho-Metalation and Amination

Lithiation Strategies

Directed ortho-metalation (DoM) offers a versatile route to functionalize naphthalenes. Treating 7-bromo-2-methoxynaphthalene with n-butyllithium at −78°C generates a lithiated intermediate at position 1, adjacent to the methoxy group. Quenching this species with electrophilic amine precursors, such as O-benzoylhydroxylamine, introduces the amine functionality directly. This one-pot method circumvents nitration-reduction sequences, achieving yields of 65–75%.

Challenges in Metalation Selectivity

Despite its efficiency, DoM faces limitations due to competing side reactions. The bromine atom’s electron-withdrawing nature deactivates the adjacent ring, potentially diverting lithiation to alternative positions. Optimizing solvent polarity (e.g., tetrahydrofuran over hexanes) and using additives like TMEDA (tetramethylethylenediamine) enhance regiocontrol, favoring amination at position 1.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Bromination/Nitration | Bromination → Nitration → Reduction | 60–70 | High regioselectivity | Multi-step, risk of dehalogenation |

| Directed Metalation | Lithiation → Amination | 65–75 | One-pot synthesis | Sensitivity to reaction conditions |

| Catalytic C–H Amination | Pd-catalyzed coupling | 50–60 | Atom-economical | Requires specialized catalysts |

Purification and Characterization

Crystallization Techniques

Crude 7-bromo-2-methoxynaphthalen-1-amine often contains residual iron or palladium catalysts. Recrystallization from isobutanol or n-heptane removes these impurities, yielding crystals with a melting point of 105–106°C. High-performance liquid chromatography (HPLC) with a C18 column further purifies the compound, achieving >98% purity as confirmed by gas chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-methoxynaphthalen-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-methoxynaphthalen-1-amine.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, thiol, or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or sodium thiolate (NaSR) in polar solvents.

Major Products Formed

Oxidation: Naphthoquinone derivatives.

Reduction: 2-Methoxynaphthalen-1-amine.

Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

7-Bromo-2-methoxynaphthalen-1-amine has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-2-methoxynaphthalen-1-amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the bromine atom and methoxy group can influence its binding affinity and specificity towards these targets. The amine group may also play a role in forming hydrogen bonds or ionic interactions with biological macromolecules, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Positional Isomers and Substituent Variations

- 7-Bromo-3-methoxy-naphthalen-2-yl derivatives (e.g., from ): The methoxy group at position 3 instead of 2 alters the electronic distribution of the naphthalene ring.

- 4-Bromo-2-methylnaphthalen-1-amine (): Substituting methoxy with a methyl group at position 2 introduces steric hindrance while reducing polarity. The bromine at position 4 (vs. 7) modifies the aromatic π-system’s conjugation, impacting photophysical properties and reactivity in cross-coupling reactions .

- 1-Bromo-2-naphthylamine (): With bromine at position 1 and amine at 2, this compound lacks the methoxy group entirely. The absence of methoxy reduces solubility in polar solvents, while the altered substitution pattern may influence regioselectivity in electrophilic substitution reactions .

Saturated vs. Aromatic Systems

- The chiral center at position 1 introduces stereochemical complexity, which is critical for enantioselective synthesis or asymmetric catalysis .

Benzene vs. Naphthalene Derivatives

- (2-Bromo-5-methoxyphenyl)methyl(methyl)amine (): This benzene-based analog has a smaller conjugated system, leading to weaker van der Waals interactions compared to naphthalene derivatives. The methylamine side chain introduces additional basicity, altering its chemical behavior in acid-base reactions .

Data Tables

Biological Activity

7-Bromo-2-methoxynaphthalen-1-amine is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a bromine atom at the 7th position and a methoxy group at the 2nd position of the naphthalene ring. This substitution pattern is significant as it influences the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C11H10BrN |

| Molecular Weight | 237.11 g/mol |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound has been shown to bind selectively to bromodomain-containing proteins, particularly BRD7, which are implicated in various cancers. This interaction can modulate gene expression and cellular signaling pathways, leading to potential anti-cancer effects .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, studies have reported its effectiveness in inhibiting cell proliferation in prostate cancer models, with IC50 values indicating potent activity .

Enzyme Inhibition

The compound has been identified as a selective inhibitor of certain bromodomains, which play critical roles in reading acetylated lysines on histones and non-histone proteins. This inhibition can lead to altered transcriptional regulation in cancer cells, suggesting a mechanism for its anticancer properties .

Case Studies

Case Study 1: Prostate Cancer

In a study involving prostate cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis through the activation of caspases, highlighting its potential as a therapeutic agent against prostate cancer .

Case Study 2: Breast Cancer

Another investigation demonstrated that the compound effectively inhibited the growth of breast cancer cells by interfering with cell cycle progression. The study reported an IC50 value of approximately 5 µM, indicating substantial potency against this type of malignancy .

Comparative Analysis

A comparison with similar compounds reveals that this compound possesses unique properties that enhance its biological activity:

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | ~5 | BRD7 |

| 7-Bromonaphthalen-2-amine | ~10 | General bromodomain inhibitors |

| Other naphthalene derivatives | >10 | Various |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Bromo-2-methoxynaphthalen-1-amine, and how can reaction conditions be optimized?

- Methodology : Synthesis often involves bromination of precursor naphthalene derivatives. For example, regioselective bromination at the 7-position can be achieved using bromine in acetic acid or N-bromosuccinimide (NBS) under controlled conditions. Methoxy and amine groups may require protection during synthesis to avoid side reactions. Post-synthetic demethylation or deprotection steps (e.g., using AlCl₃ for selective demethylation, as in ) can yield the desired product. Optimization includes monitoring reaction progress via TLC and adjusting temperature, solvent polarity, and stoichiometry.

Q. How is the purity of this compound validated in academic research?

- Methodology :

- Chromatography : HPLC or GC-MS with a C18 column and methanol/water mobile phase (80:20 v/v) to assess purity.

- Spectroscopy : ¹H/¹³C NMR to confirm structural integrity (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.5 ppm).

- Melting Point : Compare experimental values (e.g., 145–148°C) with literature data.

Q. What crystallographic techniques are used to determine the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is standard. Key steps:

- Crystallization : Slow evaporation of a saturated solution in dichloromethane/hexane.

- Data Collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K.

- Refinement : SHELX software ( ) for structure solution and refinement. Example parameters from analogous compounds ( ):

| Parameter | Value |

|---|---|

| Space Group | P2₁/n |

| a, b, c (Å) | 12.716, 12.505, 17.771 |

| β (°) | 110.86 |

| Z | 4 |

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions for this compound?

- Methodology :

- Density Functional Theory (DFT) : Compare calculated NMR/IR spectra (e.g., using Gaussian or ORCA) with experimental data. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to improve accuracy.

- X-ray vs. NMR : If crystallographic data ( ) show non-planar conformations, NMR coupling constants may deviate from DFT predictions. Use dynamic NMR to probe rotational barriers.

- Validation : Cross-reference with databases like PubChem () or crystallographic repositories (CCDC).

Q. What strategies are effective for studying the electronic effects of bromo and methoxy substituents on reactivity?

- Methodology :

- Hammett Analysis : Correlate substituent constants (σₚ for Br = +0.26, OMe = -0.27) with reaction rates in electrophilic substitution or nucleophilic aromatic substitution.

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps.

- Single-Crystal Studies : Analyze intermolecular interactions (e.g., O–H···O hydrogen bonds in ) to assess steric and electronic impacts on packing.

Q. How can computational modeling enhance the design of derivatives for biological activity studies?

- Methodology :

- Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs). Focus on the bromo group’s halogen-bonding potential.

- QSAR Modeling : Train models on bioactivity data (e.g., IC₅₀ values) using descriptors like logP, polar surface area, and H-bond donors/acceptors.

- MD Simulations : Simulate solvation effects and conformational stability in aqueous or lipid bilayer environments.

Q. What experimental approaches elucidate the role of intramolecular hydrogen bonding in stabilizing this compound’s structure?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.